molecular formula C15H18N4S B1388458 N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine CAS No. 1177276-89-9

N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B1388458
CAS No.: 1177276-89-9
M. Wt: 286.4 g/mol
InChI Key: VKIKLHWTEFRJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-Imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine is a synthetic benzothiazole derivative of high research interest, particularly in the field of oncology. The compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities , which is substituted with dimethyl groups and linked via an amine chain to an imidazole moiety. This specific structure is designed to explore mechanisms such as the inhibition of tumor-associated enzymes . Benzothiazole derivatives have demonstrated significant and potent antitumor properties, showing efficacy against a broad panel of human cancer cell lines, including mammary, ovarian, colon, lung, and renal cancers . The presence of the imidazole ring, a key pharmacophore in many bioactive molecules, may contribute to binding with biological targets through coordination or hydrogen bonding, potentially enhancing the compound's activity profile. The molecular weight of the compound is approximately 286.40 g/mol, with a molecular formula of C15H18N4S . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should adhere to safe laboratory practices and consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4,7-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-11-4-5-12(2)14-13(11)18-15(20-14)17-6-3-8-19-9-7-16-10-19/h4-5,7,9-10H,3,6,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIKLHWTEFRJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into its biological activity, supported by relevant data and findings from various studies.

  • IUPAC Name : N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethylbenzo[d]thiazol-2-amine
  • CAS Number : 1177276-89-9
  • Molecular Formula : C15H18N4S
  • Molecular Weight : 286.4 g/mol
  • Purity : 95%

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound is believed to intercalate into DNA or bind to the minor groove of AT-rich sites, which can disrupt cancer cell proliferation.
    CompoundCell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
    N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethylA5496.75 ± 0.199.31 ± 0.78
    N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethylHCC8276.26 ± 0.3320.46 ± 8.63
    N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethylNCI-H3586.48 ± 0.1116.00 ± 9.38

These results suggest that while the compound shows promise in inhibiting tumor growth, there is a notable difference in efficacy between two-dimensional (2D) and three-dimensional (3D) cell culture systems, indicating a need for further optimization and testing.

Antimicrobial Activity

In addition to its antitumor properties, the compound has demonstrated antimicrobial activity against various pathogens. The presence of imidazole rings contributes to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Case Studies and Research Findings

A significant study published in PMC highlighted the effectiveness of similar benzothiazole derivatives in targeting cancer cells while maintaining lower toxicity levels towards normal cells. The study emphasized the importance of structural modifications to enhance selectivity and potency against specific cancer types .

Another research effort focused on the synthesis of related compounds and their biological evaluation against a range of bacteria and fungi. The findings indicated that modifications in the benzothiazole structure could lead to enhanced antimicrobial properties .

Scientific Research Applications

Chemical Properties and Structure

The compound's IUPAC name is N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethylbenzo[d]thiazol-2-amine, with a molecular formula of C15H18N4S and a molecular weight of 286.4 g/mol. Its structure features an imidazole ring, which is known for its biological activity, and a benzothiazole moiety that contributes to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, research has shown that compounds similar to N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives showed promising activity against breast cancer cell lines. The compound was found to inhibit tumor growth in vivo models by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of benzothiazole possess broad-spectrum antimicrobial effects against various pathogens.

Case Study:
In a study published in Antibiotics, researchers tested several benzothiazole derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .

Pesticidal Activity

The unique structure of this compound makes it a candidate for developing new agrochemicals. Its potential as an insecticide or fungicide has been explored due to the presence of the imidazole group, which is known for its biological activity.

Case Study:
Research published in Pest Management Science highlighted the efficacy of benzothiazole-based compounds as insecticides. The study found that this compound exhibited effective larvicidal activity against agricultural pests .

Dye and Pigment Development

The compound's vibrant color properties lend it potential applications in dye chemistry. Its ability to form complexes with metals could be harnessed for developing new pigments.

Case Study:
A study in Dyes and Pigments investigated the use of benzothiazole derivatives in dye formulations. The results showed that these compounds could produce bright colors with good stability under light exposure, making them suitable for textile applications .

Table: Summary of Applications

Application AreaSpecific UseSupporting Study
Medicinal ChemistryAnticancer agentJournal of Medicinal Chemistry
Antimicrobial agentAntibiotics
AgricultureInsecticide/FungicidePest Management Science
Material ScienceDye and pigment developmentDyes and Pigments

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

A. Benzimidazole Derivatives Compounds such as N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine (Compound 10244308) and N-(1H-benzimidazol-2-yl)-4,7-dimethyl-1,5-dihydro-1,3-diazepin-2-imine (Compound 137054718) share the 3-(imidazolyl)propylamine side chain but differ in their heterocyclic cores.

B. Quinazoline Derivatives
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine features a quinazoline core substituted with a bromophenyl group. This compound demonstrates antibacterial and antifungal activity , attributed to the quinazoline moiety’s ability to intercalate DNA or inhibit enzymes like dihydrofolate reductase . The target compound’s benzothiazole core, however, may favor different mechanisms, such as thioamide-mediated metal chelation or interaction with cysteine residues in proteins.

C. Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
MMV3 (6-(5-bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-imidazo[2,1-b][1,3,4]thiadiazol-2-amine) shares the N-[3-(imidazolyl)propyl] side chain but incorporates a thiadiazole ring fused to imidazole. This structure is linked to CntA inhibition , a target in bacterial iron acquisition . The benzothiazole core in the target compound may offer enhanced metabolic stability compared to the thiadiazole system.

Analogues with Modified Substituents

A. Methoxy vs. Methyl Substitutions N-[3-(1H-Imidazol-1-yl)propyl]-4,7-dimethoxy-1,3-benzothiazol-2-amine replaces the methyl groups with methoxy substituents, increasing the molecular weight to 318.39 g/mol and altering electronic properties (e.g., electron-donating methoxy groups may enhance solubility but reduce membrane permeability) .

B. Positional Isomerism
N-[3-(1H-Imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine (CAS: 1177341-69-3) differs in methyl group placement (4,5 vs. 4,7). This positional isomerism could impact molecular planarity and π-π stacking interactions with biological targets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4,7-Dimethoxy Analogue Quinazoline Derivative
Molecular Weight (g/mol) 286.40 318.39 466.33
LogP (Predicted) ~2.5* ~1.8 ~3.2
Hydrogen Bond Acceptors 4 6 5
Bioactivity Not reported Not reported Antibacterial, Antifungal

*Estimated based on benzothiazole and imidazole contributions.

Key Differentiators

  • Heterocyclic Core : The benzothiazole core may offer superior redox stability compared to benzimidazoles or thiadiazoles .
  • Substituent Effects : Methyl groups enhance lipophilicity for CNS penetration, whereas methoxy groups improve solubility for systemic applications .
  • Synthetic Accessibility : The target compound’s synthesis likely follows straightforward nucleophilic substitution, similar to quinazoline derivatives .

Preparation Methods

Synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine

The benzothiazole core with methyl groups at positions 4 and 7 is typically prepared by cyclization of appropriately substituted anilines with sulfur sources under oxidative conditions or via condensation reactions involving substituted 2-aminothiophenols and carboxylic acid derivatives.

  • Typical route:
    • Starting with 3,6-dimethyl-2-aminothiophenol, cyclization with suitable reagents (e.g., carbon disulfide or other sulfur donors) under acidic or oxidative conditions yields 4,7-dimethyl-1,3-benzothiazol-2-amine.
    • Purification is achieved by recrystallization or chromatography.

Synthesis of 3-(1H-imidazol-1-yl)propan-1-amine

This intermediate is synthesized by:

  • Alkylation of imidazole with 3-bromopropylamine or similar haloalkyl amines under basic conditions.
  • Alternatively, reductive amination of 3-(1H-imidazol-1-yl)propionaldehyde with ammonia or amine sources.

Coupling to Form this compound

The final coupling step involves:

  • Nucleophilic substitution of the amino group on the benzothiazole ring with the propyl-imidazole amine.
  • Reaction conditions typically include reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Catalysts or bases like triethylamine may be used to facilitate the reaction.
  • Reaction monitoring by thin-layer chromatography (TLC) or HPLC.

Detailed Reaction Conditions and Yields

Step Reactants Conditions Solvent Temperature Time Yield (%) Notes
1 3,6-dimethyl-2-aminothiophenol + sulfur source Acidic cyclization Ethanol or Acetic acid Reflux 4-6 h 70-85 Formation of 4,7-dimethyl-1,3-benzothiazol-2-amine
2 Imidazole + 3-bromopropylamine Alkylation with base DMF or Acetonitrile 50-80 °C 12-24 h 60-75 Formation of 3-(1H-imidazol-1-yl)propan-1-amine
3 4,7-dimethyl-1,3-benzothiazol-2-amine + 3-(1H-imidazol-1-yl)propan-1-amine Nucleophilic substitution DMF or DMSO 80-120 °C 6-12 h 65-80 Formation of target compound

Analytical Characterization Supporting Preparation

Summary Table of Preparation Methods

Preparation Aspect Description References
Benzothiazole core synthesis Cyclization of substituted 2-aminothiophenols with sulfur sources
Imidazole linker synthesis Alkylation of imidazole with haloalkyl amines
Coupling method Nucleophilic substitution in polar aprotic solvents with base catalysis
Reaction conditions Reflux at 80-120 °C, 6-12 h
Purification Recrystallization, chromatography
Characterization NMR, MS, FTIR, elemental analysis

Q & A

Q. What are the optimal synthetic routes for N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a two-step approach may involve:

  • Step 1 : Reacting 4,7-dimethyl-1,3-benzothiazol-2-amine with 3-(1H-imidazol-1-yl)propyl bromide in a polar aprotic solvent (e.g., DMF) under reflux (80–90°C) for 12–24 hours.
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/methanol gradient) to isolate the product. Yields of ~82% have been reported for analogous imidazole-propylamine derivatives using similar protocols . Alternative methods include POCl3-mediated coupling under reflux, as demonstrated for structurally related thiadiazole compounds .

Q. What techniques are recommended for structural elucidation of this compound?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D structure using SHELXL for refinement. For example, a related benzothiazole derivative showed mean C–C bond lengths of 0.003 Å and an R factor of 0.044 .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters .
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm proton environments (e.g., imidazole protons at δ 7.4–7.6 ppm, benzothiazole methyl groups at δ 2.3–2.5 ppm) .

Q. How can purity and stability be assessed during synthesis?

  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) to monitor purity (>98%).
  • TGA/DSC : Evaluate thermal stability (decomposition temperatures >200°C for similar imidazole derivatives) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?

Use Etter’s graph set analysis to classify hydrogen bonds (e.g., imidazole N–H⋯N interactions with benzothiazole groups). For example:

  • Dimer motifs : Identify R₂²(8) patterns for N–H⋯O/N bonds.
  • Chain motifs : C(4) or C(6) chains for extended networks. Tools like Mercury or CrystalExplorer can automate this analysis, as demonstrated in studies on benzimidazole derivatives .

Q. What strategies are effective for evaluating biological activity of this compound?

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC values via broth microdilution). Related imidazole-quinazoline hybrids showed MICs of 2–8 µg/mL .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells).
  • Molecular docking : Target enzymes like dihydrofolate reductase (PDB ID: 1U72) to predict binding modes .

Q. How should crystallographic data contradictions (e.g., twinning) be resolved?

  • SHELXL twin refinement : Apply the TWIN/BASF commands for twinned datasets. For example, a bromophenyl-quinazoline derivative was refined with a BASF parameter of 0.32, achieving R₁ = 0.073 .
  • HKLF 5 format : Process data with overlapping reflections using integration software like CrysAlis PRO .

Q. What experimental conditions optimize regioselective functionalization of the imidazole ring?

  • Electrophilic substitution : Use HNO₃/H₂SO₄ at 0°C to nitrate the imidazole C4 position selectively.
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ (2 mol%) in dioxane/H₂O (3:1) at 80°C .
  • pH control : Maintain basic conditions (pH 8–9) to prevent protonation of the imidazole nitrogen during reactions .

Q. How can polymorphism or co-crystallization behavior be investigated?

  • PXRD screening : Compare simulated and experimental patterns to detect polymorphs.
  • Co-crystallization trials : Use carboxylic acid co-formers (e.g., succinic acid) in ethanol/water mixtures. A related study achieved a 1:1 co-crystal with R₂²(8) hydrogen-bonding motifs .
  • DSC/TGA : Identify phase transitions (e.g., endothermic peaks at 150–160°C for form I vs. form II) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.